molecular formula C22H23BrN2OS B2735651 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide CAS No. 919714-17-3

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide

Cat. No.: B2735651
CAS No.: 919714-17-3
M. Wt: 443.4
InChI Key: WIBKOFNQRLQDQR-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide is a complex organic compound featuring an indole core, a bromophenyl group, and a cyclopentanecarboxamide moiety[_{{{CITATION{{{1{N-2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl ...{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2OS/c23-17-11-9-15(10-12-17)20-21(18-7-3-4-8-19(18)25-20)27-14-13-24-22(26)16-5-1-2-6-16/h3-4,7-12,16,25H,1-2,5-6,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBKOFNQRLQDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide lies in its anticancer properties. Compounds with indole structures, such as this one, have been shown to exhibit significant anticancer activity. Research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Studies have demonstrated that certain derivatives containing the 4-bromophenyl group exhibit promising antiviral effects against viruses such as H5N1, highlighting the potential for developing new antiviral agents from this class of compounds. The antiviral efficacy is often assessed through plaque reduction assays on cultured cells, which provide insights into the compound's ability to inhibit viral replication .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. Indole derivatives have been investigated for their role in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms may involve the modulation of neurotrophic factors and antioxidant pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of indole derivatives and subsequent modifications to introduce the cyclopentanecarboxamide moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indole ring or modifications to the cyclopentanecarboxamide can significantly influence biological activity. Research focusing on SAR has provided insights into how specific structural features contribute to enhanced therapeutic effects, guiding future drug design efforts .

Mechanism of Action

The mechanism by which N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of the bromophenyl group and the cyclopentanecarboxamide moiety. Similar compounds include other indole derivatives, such as:

  • Indomethacin: An anti-inflammatory drug with a similar indole core.

  • Serotonin: A neurotransmitter with an indole structure.

  • LSD (Lysergic acid diethylamide): A psychedelic drug containing an indole ring.

These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.

Biological Activity

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound features an indole moiety, which is known for its versatility and efficacy in various biological interactions, making it a candidate for drug development.

The molecular characteristics of this compound are summarized in the following table:

PropertyValue
Molecular Formula C21H24BrN2OS
Molecular Weight 441.34 g/mol
LogP 4.5005
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 2
Polar Surface Area 42.92 Ų

The biological activity of this compound can be attributed to several key mechanisms:

  • Indole Moiety Interaction : The indole structure enhances the compound's ability to interact with various biological targets, including receptors and enzymes involved in cancer and inflammatory pathways.
  • Sulfanyl Group Functionality : The presence of the sulfanyl group may facilitate nucleophilic attacks in biochemical reactions, potentially leading to enhanced therapeutic effects.
  • Bromophenyl Substitution : The bromine atom can increase lipophilicity, allowing better membrane permeability and bioavailability.

Anticancer Properties

Research has demonstrated that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole-based compounds can induce apoptosis in cancer cells by activating various signaling pathways such as p53 and NF-kB .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases.

Antiviral Activity

Recent studies indicate that the indole moiety might also confer antiviral properties, making this compound a potential candidate for further exploration in antiviral drug development .

Case Studies

  • Study on Indole Derivatives :
    A study published in Journal of Medicinal Chemistry highlighted the effectiveness of indole derivatives in inhibiting tumor growth in vitro and in vivo models. The results indicated a significant reduction in tumor size with minimal side effects on normal cells .
  • Anti-inflammatory Research :
    Another research article detailed how sulfanyl-substituted indoles reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
  • Antiviral Screening :
    A preliminary screening of related compounds demonstrated antiviral activity against influenza viruses, marking a promising avenue for future research into this compound's efficacy against viral infections .

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